molecular formula C8H5N3 B1256473 1H-Benzimidazole-1-carbonitrile CAS No. 31892-41-8

1H-Benzimidazole-1-carbonitrile

Cat. No.: B1256473
CAS No.: 31892-41-8
M. Wt: 143.15 g/mol
InChI Key: SGCJHVTWXFWDOD-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-carbonitrile is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring, which is a fusion of benzene and imidazole rings, with a nitrile group attached to the nitrogen atom at the first position. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science.

Scientific Research Applications

1H-Benzimidazole-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and advanced materials with specific electronic properties.

Future Directions

Benzimidazole and its derivatives, including 1H-Benzimidazole-1-carbonitrile, continue to be areas of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new benzimidazole derivatives and investigating their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

1H-Benzimidazole-1-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial activity by inhibiting the growth of various bacterial and fungal species . The compound interacts with microbial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound has shown potential in inhibiting certain cancer cell lines by interacting with proteins involved in cell proliferation and apoptosis . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways . The compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In microbial cells, this compound disrupts cellular metabolism and inhibits the synthesis of essential biomolecules, leading to cell death . These effects highlight the compound’s potential as a therapeutic agent in treating infections and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and disrupting normal cellular functions . For example, the compound has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to the accumulation of DNA damage and cell death in cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors in its biochemical analysis. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its biological activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained antimicrobial and anticancer activities over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, this compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells . These findings underscore the importance of subcellular localization in determining the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:

    Reactants: o-Phenylenediamine and cyanogen bromide.

    Conditions: Basic medium, often using sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed and heated, leading to the formation of the benzimidazole ring with the nitrile group attached.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole-1-carboxylic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 1H-Benzimidazole-1-amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Benzimidazole-1-carboxylic acid.

    Reduction: 1H-Benzimidazole-1-amine.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound without the nitrile group.

    2-Substituted Benzimidazoles: Compounds with various substituents at the second position of the benzimidazole ring.

    Imidazole Derivatives: Compounds with similar imidazole ring structures but different substituents.

Uniqueness: 1H-Benzimidazole-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications and enhances the compound’s potential in various applications.

Properties

IUPAC Name

benzimidazole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCJHVTWXFWDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578044
Record name 1H-Benzimidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31892-41-8
Record name 1H-Benzimidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYANOBENZIMIDAZOLE
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